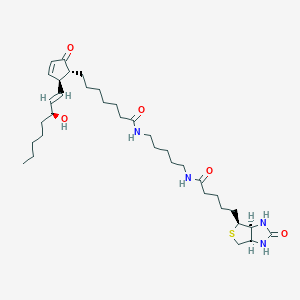

Prostaglandin A1-biotin

Description

Properties

Molecular Formula |

C35H58N4O5S |

|---|---|

Molecular Weight |

646.9 g/mol |

IUPAC Name |

N-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentyl]-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanamide |

InChI |

InChI=1S/C35H58N4O5S/c1-2-3-7-14-27(40)21-19-26-20-22-30(41)28(26)15-8-4-5-9-17-32(42)36-23-12-6-13-24-37-33(43)18-11-10-16-31-34-29(25-45-31)38-35(44)39-34/h19-22,26-29,31,34,40H,2-18,23-25H2,1H3,(H,36,42)(H,37,43)(H2,38,39,44)/b21-19+/t26-,27-,28+,29-,31-,34-/m0/s1 |

InChI Key |

VMFBZOVDPMVFHJ-YKKCXQPRSA-N |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)NCCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)O |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)NCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O |

Origin of Product |

United States |

Probe Synthesis and Characterization for Research Applications

Strategies for Covalent Conjugation of Biotin (B1667282) to Prostaglandin (B15479496) A1

The creation of PGA1-biotin involves covalently attaching a biotin molecule to the PGA1 structure. This is typically achieved by forming an amide linkage. The strategy focuses on the carboxyl group of PGA1, which is chemically activated to react with an amino group on a modified biotin molecule. nih.govfrontiersin.org

Specifically, the synthesis can involve a diamine linker, such as 1,6-diaminopentane, to bridge the two molecules. caymanchem.com In this method, one amino group of the linker forms an amide bond with the carboxyl group of PGA1, and the other amino group forms an amide bond with the carboxyl group of biotin. This results in the formation of a stable conjugate, referred to as PGA1-biotinamide. nih.gov The formal chemical name for a version of this probe is N-9-oxo-15S-hydroxy-prosta-10,13E-dien-1-oyl-N'-biotinoyl-1,6-diaminopentane. caymanchem.combiomol.com The presence of the linker can help minimize steric hindrance, potentially allowing the conjugated probe to interact more freely with its biological targets. frontiersin.org

Analytical Methodologies for Structural and Functional Verification in Probe Development

To confirm the successful synthesis and purity of the PGA1-biotin probe, several analytical methods are employed. These techniques verify the probe's chemical structure and its ability to be detected in experimental systems.

Mass Spectrometry (MS): This is a fundamental technique used to confirm the molecular weight of the synthesized probe. The measured mass must match the calculated molecular weight of the PGA1-biotin conjugate (646.9 g/mol ). caymanchem.combiomol.com Techniques like liquid chromatography-mass spectrometry (LC-MS) are also used to assess purity and identify the compound. nih.gov

Chromatography: High-performance liquid chromatography (HPLC) is used to purify the final product and to determine its purity, which is typically expected to be ≥95%. caymanchem.combiocompare.comvwr.com

Western Blotting: In biological experiments, the functionality of the biotin tag is verified by detecting proteins that have been covalently modified by the probe. After incubating cells or cell lysates with PGA1-biotin, proteins are separated by gel electrophoresis, transferred to a membrane, and the biotinylated proteins are visualized using streptavidin or avidin (B1170675) conjugated to an enzyme like horseradish peroxidase (HRP). frontiersin.orgcore.ac.uk

Table 1: Chemical and Physical Properties of Prostaglandin A1-biotin An interactive table detailing the key chemical identifiers and properties of the PGA1-biotin probe.

| Property | Value | Source |

|---|---|---|

| Formal Name | N-9-oxo-15S-hydroxy-prosta-10,13E-dien-1-oyl-N'-biotinoyl-1,6-diaminopentane | caymanchem.combiomol.com |

| Molecular Formula | C₃₅H₅₈N₄O₅S | caymanchem.combiocompare.com |

| Molecular Weight | 646.9 g/mol | caymanchem.combiocompare.com |

| Purity | ≥95% | caymanchem.combiocompare.com |

| Formulation | A solution in ethanol | caymanchem.combiocompare.com |

| InChI Key | VMFBZOVDPMVFHJ-YKKCXQPRSA-N | caymanchem.combiomol.com |

Validation of Probe Functionality and Retention of Parent Compound's Bioactivity for Research Utility

For PGA1-biotin to be a valid tool, it is critical that the addition of the biotin tag does not significantly alter the biological activities of the parent PGA1 molecule. nih.govresearchgate.net Extensive validation studies are performed to compare the bioactivity of the probe to that of the original compound.

Research has demonstrated that PGA1-biotin retains the key therapeutic effects of its parent compound. Studies comparing the two molecules have shown that PGA1 and PGA1-biotin display similar efficacy in inhibiting cell viability, a measure of the anti-proliferative effect. nih.govresearchgate.net Furthermore, the probe was found to be equivalent to PGA1 in its ability to inhibit the expression of pro-inflammatory genes, confirming its retention of anti-inflammatory activity. nih.govresearchgate.net

PGA1 is known to induce a cellular stress response, characterized by the upregulation of heat shock proteins (HSPs). nih.gov Validation studies have confirmed the fidelity of the PGA1-biotin probe in this regard. Both PGA1 and PGA1-biotin were observed to cause similar levels of induction for Hsp70 and heme oxygenase-1, two important markers of the cellular stress response. nih.govresearchgate.net This indicates that the biotinylated analog faithfully mimics the parent compound's ability to trigger this specific cellular pathway. nih.govnih.gov

A significant finding in the characterization of PGA1-biotin is its distinct interaction profile with Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in inflammation and metabolism. While some effects of cyclopentenone prostaglandins (B1171923) are mediated through PPAR activation, studies revealed that PGA1-biotin does not activate PPARs. nih.govresearchgate.net This is a crucial distinction, as the bulky biotin moiety appears to prevent the interaction required for PPAR activation. semanticscholar.org This characteristic makes PGA1-biotin an invaluable tool for specifically investigating the PPAR-independent effects of PGA1, allowing researchers to dissect the different signaling pathways this class of molecules can influence. nih.govresearchgate.netsemanticscholar.org

Table 2: Comparative Bioactivity of PGA1 vs. PGA1-Biotin An interactive table summarizing the functional equivalence and differences between the parent compound and the biotinylated probe.

| Biological Effect | Prostaglandin A1 (PGA1) | This compound (PGA1-B) | Source |

|---|---|---|---|

| Anti-Proliferative | Active | Similar Activity | nih.govresearchgate.net |

| Anti-Inflammatory | Active | Similar Activity | nih.govresearchgate.net |

| Cell Stress Induction | Induces Hsp70 & HO-1 | Similar Induction | nih.govresearchgate.net |

| PPAR Activation | Activates | No Activation | nih.govresearchgate.netsemanticscholar.org |

Elucidation of Prostaglandin A1 Mechanisms of Action Using Prostaglandin A1 Biotin

Investigation of Covalent Modification of Protein Cysteine Residues

A primary mechanism through which cyclopentenone prostaglandins (B1171923) exert their effects is by the covalent modification of cysteine residues on proteins. researchgate.netnih.gov The specific proteins targeted for modification are highly dependent on the structure of the particular cyPG. researchgate.netnih.gov PGA1-biotin has been instrumental in identifying these protein targets.

The reactive nature of PGA1 is due to the α,β-unsaturated carbonyl group within its cyclopentenone ring, which makes it susceptible to a Michael addition reaction with nucleophiles like the thiol group of cysteine. plos.orgscienceopen.comtandfonline.com This covalent modification can alter the function of the target protein. For instance, studies have demonstrated that PGA1-biotin can covalently modify and inactivate the tumor suppressor protein PTEN. plos.orgscienceopen.com This modification occurs through the alkylation of the PTEN active site, which contains a highly nucleophilic cysteine residue. plos.orgscienceopen.com

Research using PGA1-biotin has also identified other protein targets. In various cell types, PGA1-biotin has been shown to form covalent adducts with a range of proteins, including those involved in stress response, protein synthesis, and regulation of the cytoskeleton. researchgate.netnih.gov For example, the covalent modification of Hsp90 by biotinylated PGA1 has been demonstrated in vitro. researchgate.net

The table below summarizes key protein targets of PGA1 identified through the use of PGA1-biotin and similar techniques.

| Protein Target | Cellular Function | Effect of PGA1 Modification | Reference |

| PTEN | Tumor suppression, regulation of Akt signaling | Inactivation, activation of Akt and β-catenin signaling | plos.orgscienceopen.com |

| Hsp90 | Protein folding, stress response | Covalent modification, potential disruption of HSF interaction | researchgate.net |

| Keap1 | Regulation of Nrf2 and antioxidant response | Thiol modification, activation of ARE | psu.edu |

| c-Jun | Transcription factor (AP-1 component) | Covalent modification, inhibition of DNA binding | psu.edu |

| IKKα/β | NF-κB signaling | Covalent modification | psu.edu |

| Thioredoxin Reductase | Redox regulation | Inactivation | psu.edu |

Analysis of Influence on Gene Expression Pathways

The biological activities of PGA1 are also a consequence of its ability to alter gene expression. caymanchem.combiomol.comglpbio.combertin-bioreagent.com The biotin (B1667282) tag on PGA1-biotin allows researchers to track its influence on various gene expression pathways.

Studies have shown that PGA1 and its biotinylated counterpart can induce the expression of stress-response proteins like Hsp70 and heme oxygenase-1. researchgate.netnih.gov At the same time, they can inhibit the expression of pro-inflammatory genes. researchgate.netnih.gov The ability of biotin itself to influence gene expression is a factor to consider, as it has been shown to affect the transcription of genes for cytokines, oncogenes, and those involved in glucose metabolism. nih.govmdpi.com Biotin can affect gene expression through mechanisms such as the activation of soluble guanylate cyclase, nuclear translocation of NF-κB, and the biotinylation of histones for chromatin remodeling. nih.gov

The table below provides examples of gene expression pathways modulated by PGA1.

| Gene/Protein | Pathway | Effect of PGA1 | Reference |

| Hsp70 | Stress Response | Induction | researchgate.netnih.gov |

| Heme oxygenase-1 | Stress Response | Induction | researchgate.netnih.gov |

| Pro-inflammatory genes | Inflammation | Inhibition | researchgate.netnih.gov |

| Various genes (over 2000 in human cells) | Cellular metabolism, proliferation, DNA repair | Regulation (affected by biotin) | mdpi.com |

Role in Understanding Michael Addition Reactions with Cellular Nucleophiles

The chemical basis for many of PGA1's biological effects is the Michael addition reaction. tandfonline.comfrontiersin.org This reaction involves the nucleophilic attack of a cellular molecule, typically a thiol group from a cysteine residue or glutathione (B108866), on the electrophilic β-carbon of PGA1's α,β-unsaturated carbonyl system. plos.orgscienceopen.comfrontiersin.org PGA1-biotin serves as a model compound to study these reactions within a cellular context. plos.orgscienceopen.com

The reactivity of PGA1-biotin is influenced by its structure. As a mono-functional enone, it is generally less reactive than bi-functional dienones like Δ12-PGJ2-biotin. plos.orgscienceopen.com Studies comparing the two have shown that Δ12-PGJ2-biotin forms covalent adducts with proteins more readily. plos.orgscienceopen.com

The cellular environment also plays a crucial role. The presence of glutathione (GSH), a major cellular nucleophile, can compete with proteins for reaction with PGA1. core.ac.uk Higher levels of GSH can reduce the extent of protein modification by PGA1-biotin. core.ac.uk This highlights the importance of the cellular redox state in modulating the activity of cyclopentenone prostaglandins.

The table below details the key aspects of Michael addition reactions involving PGA1.

| Reactant | Type of Reaction | Key Feature | Significance | Reference |

| PGA1 (α,β-unsaturated enone) | Michael Addition | Electrophilic β-carbon | Forms covalent adducts with cellular nucleophiles | plos.orgscienceopen.comtandfonline.comfrontiersin.org |

| Cellular Nucleophiles (e.g., Cysteine thiols, Glutathione) | Nucleophilic Attack | Donates electron pair | Modifies protein function, detoxifies reactive lipids | tandfonline.comcore.ac.ukfrontiersin.org |

Identification and Characterization of Prostaglandin A1 Biotin Binding Partners

Affinity Purification-Mass Spectrometry (AP-MS) for Proteomic Target Identification

Affinity purification coupled with mass spectrometry (AP-MS) is a powerful proteomic technique used to identify proteins that interact with a specific molecule of interest, in this case, PGA1-biotin. nih.govfrontiersin.org The general workflow involves treating cells or cell lysates with PGA1-biotin, capturing the biotinylated protein complexes using an affinity matrix, and subsequently identifying the bound proteins through mass spectrometry. frontiersin.orgthermofisher.com

The enrichment of protein complexes covalently modified by PGA1-biotin relies on the exceptionally strong and specific interaction between biotin (B1667282) and proteins like streptavidin or avidin (B1170675). thermofisher.comsigmaaldrich.com Cell lysates containing the modified proteins are incubated with an affinity resin, typically streptavidin or a related molecule like Neutravidin, which is immobilized on a solid support. semanticscholar.orgfrontiersin.org

Commonly used supports include agarose (B213101) beads for gravity-flow chromatography or batch purification, and magnetic beads for rapid small-scale screening and immunoprecipitation. sigmaaldrich.com After incubation, which allows the PGA1-biotin-protein adducts to bind to the streptavidin resin, a series of washing steps are performed. frontiersin.orgthermofisher.com These washes, often containing detergents like SDS or NP-40, are crucial for removing proteins that are non-specifically bound to the resin, thereby reducing background and increasing the purity of the identified targets. frontiersin.orgnih.gov

Table 1: Common Affinity Matrices for Biotinylated Protein Enrichment

| Affinity Matrix | Support Material | Binding Partner | Key Features |

|---|---|---|---|

| Streptavidin Agarose | Cross-linked agarose beads | Streptavidin | High biotin-binding capacity, low non-specific binding, suitable for column chromatography. thermofisher.comsigmaaldrich.com |

| Magnetic Beads | Sepharose or other polymers | Streptavidin | Allows for rapid purification using a magnetic rack; ideal for small-scale and high-throughput applications. sigmaaldrich.com |

| Neutravidin Agarose | Agarose beads | Neutravidin | A deglycosylated form of avidin with a more neutral pI, reducing non-specific binding. semanticscholar.orgfrontiersin.org |

Eluting the captured proteins from the streptavidin resin for analysis by mass spectrometry presents a challenge due to the strength of the biotin-streptavidin bond. researchgate.net Several strategies have been developed to release the bound proteins.

One common method involves harsh denaturing conditions, such as boiling the beads in a sample buffer containing high concentrations of sodium dodecyl sulfate (B86663) (SDS). researchgate.net While effective at breaking the interaction, this can lead to the co-elution of streptavidin from the beads, which can interfere with downstream mass spectrometry analysis. nih.gov A variation of this is competitive elution, where the beads are heated in the presence of a high concentration of free biotin, which displaces the PGA1-biotin-labeled proteins. researchgate.netnih.gov Combining excess biotin with heat has been shown to elute a significant percentage of bound proteins. researchgate.net

Another approach is on-bead digestion, where proteases are added directly to the beads to digest the captured proteins into peptides. nih.gov However, this can result in the contamination of the sample with peptides from the streptavidin protein itself, and the biotinylated peptides may remain attached to the beads, leading to a loss of information about the specific modification sites. researchgate.net

To circumvent these issues, alternative methods have been explored. Using anti-biotin antibodies instead of streptavidin allows for milder elution conditions, such as using trifluoroacetic acid (TFA) and acetonitrile (B52724) (ACN), due to the antibody's lower binding affinity for biotin. nih.govresearchgate.net Additionally, the use of probes with chemically cleavable linkers between the binding molecule and the biotin tag allows for release of the protein complex under specific chemical conditions without disrupting the biotin-streptavidin interaction. nih.gov

Table 2: Comparison of Elution Strategies for Biotinylated Proteins

| Elution Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Denaturation | Boiling beads in strong detergents like SDS. researchgate.net | Simple and effective for protein release. | Can co-elute streptavidin, which interferes with MS analysis. nih.gov |

| Competitive Elution | Incubating beads with excess free biotin, often with heat. nih.gov | Non-denaturing (without heat), specific displacement. | Can be inefficient; often requires heat which can be denaturing. nih.gov |

| On-Bead Digestion | Adding proteases (e.g., trypsin) directly to the beads. nih.gov | Avoids eluting large intact proteins. | Streptavidin contamination in peptide sample; loss of biotinylated peptides. researchgate.netnih.gov |

| Antibody Elution | Using anti-biotin antibodies and eluting with mild acid (e.g., TFA). nih.gov | Milder conditions, high recovery of biotinylated peptides. | Requires use of specific antibody-based affinity matrix. nih.gov |

Methodologies for Enrichment of Biotinylated Protein Complexes

Identification of Specific Protein Targets

Using the AP-MS approaches described, proteomic studies have successfully identified a range of cellular proteins that are covalently modified by PGA1-biotin. These targets belong to diverse functional classes, including enzymes involved in metabolism, as well as proteins central to cellular stress responses and the regulation of protein synthesis. nih.govresearchgate.net

A significant finding from studies using PGA1-biotin is the identification of aldo-keto reductase family member AKR1B10 as a selective protein target. semanticscholar.orgnih.gov AKR1B10 is an enzyme implicated in tumorigenesis and resistance to chemotherapy. nih.govnih.gov Research has validated the direct, covalent modification of AKR1B10 by PGA1-biotin within cells. semanticscholar.orgnih.gov Molecular studies indicate that PGA1 binds to the Cys299 residue of AKR1B10, which is located near the enzyme's active site. nih.govnih.gov This covalent modification results in the inhibition of AKR1B10's enzymatic activity. semanticscholar.org The interaction is further influenced by other conserved residues, such as His111 and Tyr49, which help orient the PGA1 molecule for binding. nih.gov

Proteomic analyses with PGA1-biotin have unveiled a novel set of targets that include proteins involved in cellular stress response pathways. nih.govresearchgate.net The induction of stress proteins is a known effect of cyclopentenone prostaglandins (B1171923). For instance, treatment with PGA1 has been shown to induce the expression of Hsp70 and heme oxygenase-1. nih.govresearchgate.net Furthermore, PGA1 can induce a stress response that leads to increased expression of the I-kappaBalpha gene, an inhibitor of the pro-inflammatory transcription factor NF-kappaB. nih.gov This suggests that I-kappaBalpha could be considered one of the stress proteins affected by PGA1 action. nih.gov The identification of these binding partners helps to delineate the mechanisms through which PGA1 exerts its cellular effects. nih.gov

In addition to stress response proteins, the use of PGA1-biotin as a probe has led to the identification of target proteins involved in the regulation of protein synthesis. nih.govresearchgate.net The modification of these proteins by PGA1 suggests a mechanism by which this cyclopentenone prostaglandin (B15479496) can exert its potent anti-proliferative effects. nih.gov The ability to disrupt or modulate the machinery of protein synthesis is consistent with the observed inhibition of cell growth and proliferation by PGA1. nih.govcaymanchem.com

Table 3: Selected Protein Targets of Prostaglandin A1-Biotin

| Protein Target | Functional Category | Significance of Interaction |

|---|---|---|

| AKR1B10 | Aldo-Keto Reductase | Covalent modification at Cys299 leads to inhibition of enzymatic activity; implicated in counteracting cancer chemoresistance. semanticscholar.orgnih.gov |

| Hsp70 | Stress Response | Induction of Hsp70 is a hallmark of the cellular stress response triggered by PGA1. nih.govresearchgate.net |

| Heme oxygenase-1 | Stress Response | Expression is induced by PGA1, indicating activation of antioxidant and anti-inflammatory pathways. nih.govresearchgate.net |

| I-kappaBalpha | Inflammatory/Stress Response | Gene expression is increased by PGA1, leading to inhibition of NF-kappaB and attenuation of inflammation. nih.gov |

| Various | Protein Synthesis Regulation | Modification of these proteins may contribute to the anti-proliferative effects of PGA1. nih.govresearchgate.net |

Table 4: Compound Names Mentioned in the Article | Compound Name | | | :--- | | Prostaglandin A1 (PGA1) | | this compound (PGA1-B) | | Sodium dodecyl sulfate (SDS) | | Trifluoroacetic acid (TFA) | | Acetonitrile (ACN) | | Doxorubicin | | Glutathione (B108866) (GSH) | | Prostaglandin E1 (PGE1) | | Prostaglandin E2 (PGE2) | | I-kappaBalpha | | Hsp70 | | Heme oxygenase-1 | | Aldo-Keto Reductase AKR1B10 | | Aldehyde Reductase (AKR1A1) | | Aldose Reductase (AR / AKR1B1) |

Novel Proteins Involved in Cytoskeletal Dynamics

Recent proteomic studies have successfully utilized PGA1-biotin to uncover novel protein targets involved in the regulation of the cytoskeleton. nih.gov The covalent modification of these proteins by PGA1 is a key mechanism through which it exerts its cellular effects. nih.gov While research has identified a range of targets, a significant finding has been the interaction of cyclopentenone prostaglandins with key cytoskeletal components.

One of the primary protein targets identified for a related biotinylated cyclopentenone prostaglandin, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2-biotin), is β-actin. acs.org Given the structural similarities and shared reactive cyclopentenone ring, these findings suggest that actin is also a likely target for PGA1-biotin. The interaction with actin can lead to a disruption of the cytoskeletal network, including the depolymerization of F-actin filaments. acs.org Furthermore, studies have indicated that cyclopentenone prostaglandins can interact with microtubules, inhibiting their function in a manner analogous to some chemotherapeutic agents. tandfonline.com The modification of these fundamental cytoskeletal proteins provides a direct link between PGA1 and the regulation of cell structure, motility, and division.

Table 1: Identified Cytoskeletal Protein Binding Partners of Related Prostaglandins

| Protein | Function | Potential Effect of Binding |

|---|---|---|

| β-Actin | Major component of the microfilament system; involved in cell motility, structure, and integrity. | Disruption of the actin cytoskeleton, F-actin depolymerization, and impaired G-actin polymerization. acs.org |

| Tubulin | Building block of microtubules; essential for cell division, intracellular transport, and maintenance of cell shape. | Inhibition of microtubule function. tandfonline.com |

Novel Proteins Involved in Carbohydrate Metabolism

In addition to cytoskeletal proteins, proteomic approaches using PGA1-biotin have revealed a novel set of targets that are key players in carbohydrate metabolism. nih.gov The modification of these enzymes by PGA1 can have significant implications for cellular energy homeostasis and metabolic signaling pathways.

Studies utilizing biotinylated probes of other cyclopentenone prostaglandins have identified several glycolytic enzymes as targets. acs.org These include enolase and lactate (B86563) dehydrogenase, which are crucial for the breakdown of glucose. acs.org The covalent adduction of PGA1 to these enzymes could alter their catalytic activity, thereby modulating the rate of glycolysis. This interaction highlights a potential mechanism by which PGA1 can influence the metabolic state of a cell, which is often dysregulated in proliferative diseases.

Table 2: Identified Carbohydrate Metabolism Protein Binding Partners of Related Prostaglandins

| Protein | Function in Carbohydrate Metabolism | Potential Effect of Binding |

|---|---|---|

| Enolase | Catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate (B93156) in glycolysis. | Alteration of glycolytic flux. acs.org |

| Lactate Dehydrogenase | Converts pyruvate (B1213749) to lactate, a key step in anaerobic glycolysis. | Modulation of anaerobic respiration. acs.org |

| Aldo-keto reductase AKR1B10 | Involved in the reduction of aldehydes and ketones, with links to glucose metabolism. | Inhibition of enzymatic activity. caymanchem.com |

Detection of Nucleic Acid Binding Partners

This compound was specifically designed as an affinity probe to facilitate the detection of its binding partners, which include not only proteins but also nucleic acids. bertin-bioreagent.comcaymanchem.comglpbio.combiomol.com The biological activities of cyclopentenone prostaglandins are known to be associated with changes in gene expression, suggesting a potential role for direct or indirect interactions with nucleic acids or DNA-binding proteins. bertin-bioreagent.comcaymanchem.com

While direct binding of PGA1-biotin to DNA has not been extensively detailed, a significant mechanism of action is its interaction with transcription factors that, in turn, bind to DNA. Research on the related 15d-PGJ2 has shown that it can directly bind to the transcription factor c-Jun. psu.edu This covalent modification inhibits the ability of c-Jun to bind to its target DNA sequences. psu.edu This finding provides a strong precedent for a similar mechanism for PGA1, whereby it modulates gene expression by targeting DNA-binding proteins. The use of PGA1-biotin is instrumental in capturing these transient and covalent interactions that regulate gene transcription.

Analysis of Subcellular Distribution of Identified Binding Partners

The subcellular localization of PGA1-biotin and its binding partners is a critical factor in determining its biological effects. nih.gov Studies have shown that the distribution of PGA1-biotin targets is cell-type dependent, indicating that the compound's effects can be highly specific to different cellular contexts. researchgate.net

In NIH-3T3 fibroblasts, for instance, PGA1 has been detected in the cytosol. researchgate.net This cytosolic localization is consistent with the identification of cytosolic proteins such as those involved in glycolysis and the cytoskeleton as binding partners. However, studies with other biotinylated cyclopentenone prostaglandins, like 15d-PGJ2, have shown a marked nuclear accumulation in HeLa cells. psu.edu This nuclear localization is in line with its effects on transcription factors. psu.edu The differential distribution between the cytoplasm and the nucleus suggests that PGA1 can influence a variety of cellular processes by targeting distinct protein populations within different subcellular compartments. The use of biotinylated probes like PGA1-biotin, in conjunction with techniques such as fluorescence microscopy, is essential for visualizing this compartmentalization and understanding the spatial dynamics of its interactions. psu.eduresearchgate.net

Methodological Frameworks and Advanced Applications in Prostaglandin A1 Biotin Research

Detection and Quantification Techniques for Biotinylated Conjugates

The covalent attachment of PGA1-biotin to its target proteins is a key event in its mechanism of action, primarily through Michael addition to cysteine residues. nih.govresearchgate.net The biotin (B1667282) moiety serves as a versatile tag, enabling the detection and quantification of these newly formed conjugates using established biochemical techniques.

Immunoblotting and SDS-PAGE Analysis of Biotinylated Proteins

A primary method for visualizing proteins modified by PGA1-biotin involves Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) followed by immunoblotting, also known as Western blotting. core.ac.uk In this technique, total cell lysates from cells treated with PGA1-biotin are separated by size using SDS-PAGE. core.ac.ukfrontiersin.org The separated proteins are then transferred to a membrane, such as PVDF. frontiersin.org

Because the biotin tag has a very high affinity for streptavidin, the membrane is probed using streptavidin conjugated to an enzyme, typically Horseradish Peroxidase (HRP). frontiersin.orggenscript.com The addition of a chemiluminescent substrate allows for the visualization of protein bands that have been covalently modified by PGA1-biotin. frontiersin.org The intensity of these bands can be quantified using image scanning and densitometry to assess the extent of protein biotinylation. core.ac.uk For more detailed separation, two-dimensional (2D) electrophoresis can be employed, which separates proteins first by isoelectric point and then by molecular weight, providing a higher resolution map of modified proteins. core.ac.uk This approach has been used to show that PGA1-biotin and other related biotinylated prostaglandins (B1171923) create distinct patterns of protein modification in cells, highlighting the specificity of their interactions. core.ac.uk

Spectrometric Approaches for Compound-Target Identification

While immunoblotting confirms that proteins are modified, mass spectrometry (MS) is the definitive technique for identifying the specific protein targets. nih.govnih.gov The process begins with affinity purification, where the strong and specific interaction between biotin and avidin (B1170675) (or its analogues like streptavidin and NeutrAvidin) is exploited. researchgate.netnih.gov Lysates from cells treated with PGA1-biotin are incubated with beads coated with avidin or streptavidin. researchgate.netacs.org These beads capture the PGA1-biotin-protein conjugates, effectively enriching them while washing away non-binding proteins. nih.gov

Once enriched, the captured proteins are eluted and typically digested into smaller peptides using an enzyme like trypsin. acs.org These peptide mixtures are then analyzed by mass spectrometry techniques such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). researchgate.netplos.org The mass spectrometer measures the mass-to-charge ratio of the peptides, and the resulting spectra are matched against protein databases to identify the proteins. Research using these proteomic approaches has successfully identified a wide array of PGA1-biotin targets. nih.govresearchgate.net For instance, studies in various cell lines have shown that PGA1-biotin modifies proteins involved in critical cellular processes like stress response, protein synthesis, cytoskeletal regulation, and metabolism. nih.govresearchgate.net

| Identified Protein Target | Probe Used | Cell Type / System | Identification Method | Reference |

|---|---|---|---|---|

| Proteins in stress response, protein synthesis, cytoskeletal regulation, carbohydrate metabolism | PGA1-biotinamide | Murine Fibroblasts (NIH 3T3) | Proteomic and biochemical approaches (Avidin chromatography and LC-MS/MS mentioned) | nih.govresearchgate.net |

| Hsp90 | Biotinylated PGA1 | In vitro | Avidin chromatography and LC-MS/MS | researchgate.net |

| Aldo-keto reductase AKR1B10 | PGA1-biotin | Not specified | Cited as a target for modification and inhibition by PGA1 | caymanchem.com |

| Enolase 2, Pyruvate (B1213749) Kinase M1, GAPDH, Actin β, Tubulin β | Biotinylated 15d-PGJ2* | Neuronal Plasma Membrane | 2D-PAGE and MALDI-TOF MS | plos.org |

| Protein Phosphatase 2A (PPP2R1A) | PGA1 | N2a cells, TauP301S Tg mice | Pull-down assay, HPLC-MS-MS | nih.gov |

*Note: 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a related cyclopentenone prostaglandin. These findings illustrate the utility of the biotin-probe technique for target identification.

Integration with Complementary Chemical Biology Probes

To overcome certain limitations and expand the scope of inquiry, PGA1-biotin research can be integrated with other advanced chemical biology strategies. These complementary approaches can provide deeper insights into non-covalent interactions and offer alternative methods for labeling.

Application of Click Chemistry Methodologies for Biotinylation

Click chemistry refers to a class of bio-orthogonal reactions that are rapid, specific, and can occur in complex biological environments without interfering with native processes. apexbt.com The most common example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

This methodology can be applied to biotinylate PGA1 targets in a two-step process. First, an analogue of PGA1 containing a terminal alkyne group would be synthesized and introduced to the cells. This probe would bind to its protein targets as usual. Subsequently, a biotin molecule containing a complementary azide (B81097) group (biotin-azide) is added. apexbt.com In the presence of a copper catalyst, the azide "clicks" onto the alkyne, attaching the biotin tag to the PGA1-protein conjugate. acs.orgapexbt.com This approach offers flexibility, as the final biotinylation step is decoupled from the initial binding event, potentially reducing any steric hindrance the biotin tag might cause during the initial interaction. acs.org

Design of Competition Assays for Binding Specificity and Affinity Studies

A critical step in validating the targets identified through affinity-based methods is to ensure that the interaction is specific to the pharmacophore (the PGA1 portion) and not an artifact of the biotin tag or linker. frontiersin.org Competition assays are the standard method for this validation. frontiersin.orgnih.gov

In a typical competition assay, cells or lysates are pre-incubated with an excess of unlabeled, "free" PGA1 before the addition of PGA1-biotin. frontiersin.org If the binding of PGA1-biotin to a particular protein is specific, the unlabeled PGA1 will occupy the binding sites and compete with the biotinylated probe. This competition results in a significantly reduced signal for that protein in a subsequent immunoblot analysis. frontiersin.org Observing a dose-dependent reduction in the biotin signal with increasing concentrations of the unlabeled competitor confirms the specificity of the interaction. frontiersin.org

In addition to experimental assays, computational molecular docking studies can be used to predict the binding affinity and specificity of PGA1-biotin for its targets. These studies model the interaction between the small molecule and the protein's binding pocket, calculating a binding affinity score. For example, docking studies have predicted strong binding affinities for PGA1-biotin with cancer-related kinases, suggesting specific and potent interactions. tandfonline.com

| Protein Target | Binding Affinity (kcal/mol) | Method | Reference |

|---|---|---|---|

| EGFR T790M | -150.65 | Molecular Docking | tandfonline.com |

| VEGFR-2 | -179.97 | Molecular Docking | tandfonline.com |

Future Research Directions and Translational Potential in Chemical Biology

Development of Next-Generation Prostaglandin (B15479496) A1-Biotin Probes with Enhanced Specificity or Linker Modifications

The utility of Prostaglandin A1-biotin as a research tool is intrinsically linked to its design. Future iterations of this probe are being developed with a focus on enhancing specificity and incorporating advanced linker technologies. The goal is to create probes that more accurately report on biological interactions with minimal perturbation to the system under study.

A key area of development is the incorporation of cleavable linkers. The extremely strong interaction between biotin (B1667282) and streptavidin often necessitates harsh chemical conditions to release the captured proteins, which can lead to the elution of non-specifically bound proteins and complicate analysis. To overcome this, researchers are designing probes with linkers that can be broken under specific, mild conditions. tum.de These include:

Photocleavable Linkers: These linkers, often containing a nitrobenzyl group, can be cleaved by exposure to UV light at a specific wavelength (e.g., 365 nm). axispharm.comnih.gov This allows for the precise and non-destructive release of target molecules, which is particularly advantageous for studying dynamic processes within living cells. axispharm.com

Chemically Cleavable Linkers: Various linkers have been developed that are sensitive to specific chemical reagents. For instance, linkers containing a dialkoxydiphenylsilane (DADPS) motif can be efficiently cleaved with mild acid treatment (e.g., 10% formic acid). nih.govresearchgate.netacs.org Other designs utilize disulfide bonds, which can be cleaved under reducing conditions. nih.gov

Another crucial advancement is the integration of photoreactive cross-linking groups, such as diazirines, benzophenones, or arylazides. nih.goviris-biotech.de When activated by UV light, these groups form a covalent bond with the interacting protein, permanently "capturing" the interaction. nih.goviris-biotech.de This is especially valuable for trapping transient or low-affinity interactions that might otherwise be lost during purification. Probes combining a photoreactive group, a bioorthogonal handle like biotin, and the prostaglandin moiety are known as bifunctional or trifunctional probes and represent the cutting edge of chemical probe design. nih.govacs.org

| Linker Type | Cleavage/Activation Method | Key Advantages | Reference |

|---|---|---|---|

| Photocleavable (e.g., Nitrobenzyl) | UV Light (e.g., 365 nm) | Non-destructive, precise temporal control, suitable for live-cell applications. | axispharm.comnih.gov |

| Acid-Cleavable (e.g., DADPS) | Mild Acid (e.g., 10% Formic Acid) | Efficient cleavage under mild conditions, leaves a small mass tag post-cleavage. | nih.govresearchgate.netacs.org |

| Reductively-Cleavable (e.g., Disulfide) | Reducing Agents (e.g., Na2S2O4) | Alternative to acid-based cleavage. | nih.gov |

| Photoreactive Cross-linkers (e.g., Diazirine) | UV Light (e.g., ~350-360 nm) | Forms a stable, covalent bond with the target protein, capturing transient interactions. | nih.goviris-biotech.de |

Application in Unraveling Complex Intracellular Signaling Networks

Prostaglandin A1 (PGA1) and other cyclopentenone prostaglandins (B1171923) are known to exert antiproliferative and antimitotic effects, likely through mechanisms that involve changes in gene expression rather than classical G protein-coupled receptors. caymanchem.com this compound is an invaluable tool for dissecting these non-classical pathways. By using the biotin tag for affinity purification, researchers can isolate and subsequently identify the proteins and nucleic acids that PGA1 interacts with inside the cell. caymanchem.com

Recent computational docking studies have explored the binding potential of this compound with key signaling proteins. For example, in silico analysis showed that this compound could bind to the Epidermal Growth Factor Receptor (EGFR) T790M mutant with a high affinity, forming multiple hydrogen bonds with key residues in the active site. tandfonline.com Similarly, it demonstrated strong binding potential to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical protein in tumor angiogenesis. tandfonline.com These computational findings highlight potential targets and signaling pathways that can be experimentally validated using the PGA1-biotin probe.

The development of probes with photoreactive cross-linkers is particularly powerful for mapping these networks. iris-biotech.de This approach, often termed photoaffinity-based protein profiling (AfBPP), allows for the covalent capture of direct protein-lipid interactions within intact cells. acs.org By comparing the protein interaction profiles of a fully functional probe with a structurally similar but biologically inactive control probe, specific binding partners can be identified with high confidence. acs.org This methodology has been successfully used to identify novel targets of other bioactive lipids and could be readily applied to this compound to illuminate its role in complex signaling cascades. nih.govacs.org

| Protein Target | Binding Affinity (kcal/mol) | Interacting Residues (H-bonds) | Significance | Reference |

|---|---|---|---|---|

| EGFR (T790M) | -150.65 | Asp837, Thr854, Met793, Gln791, Glu762, Lys875 | Cancer therapy target | tandfonline.com |

| VEGFR-2 (4ASD) | -179.97 | Cys919, Asp1046, Glu885, Arg1027, Glu917 | Tumor angiogenesis | tandfonline.com |

High-Throughput Screening Methodologies Leveraging Biotinylation

The biotin tag on this compound makes it highly suitable for the development of high-throughput screening (HTS) assays. biomarker.hu These assays can be designed to rapidly screen large libraries of small molecules to identify compounds that either mimic the effects of PGA1 or modulate its interaction with its cellular targets.

One common HTS format is a competitive binding assay. In this setup, a known binding partner of PGA1 (e.g., a purified receptor or enzyme identified through proteomics) is immobilized on a microplate. This compound is then added along with a compound from a chemical library. If the test compound binds to the target protein, it will compete with and displace the PGA1-biotin probe. The amount of bound biotin can be quantified using a streptavidin-enzyme conjugate that produces a colorimetric or fluorescent signal. A decrease in signal indicates that the test compound is a potential modulator. A U.S. patent application describes such screening assays for modulators of the hydroxysteroid (17-beta) dehydrogenase (HSD17B) family, listing this compound as a potential probe. google.com

Biotinylation is a cornerstone of many HTS platforms, including AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay), which relies on the interaction between biotinylated molecules and streptavidin-coated beads to generate a signal when binding events occur in close proximity. The availability of a reliable probe like this compound is essential for adapting these powerful technologies to the study of prostaglandin signaling.

Exploration of this compound in Ex Vivo Systems

While much of the initial characterization of this compound will occur in simplified in vitro and cell-based systems, its full translational potential will be realized through its application in more complex ex vivo models. These systems, which include organoids, tissue slices, and primary cell co-cultures, more accurately reflect the physiological environment of a whole organism.

The use of this compound in these models can help bridge the gap between cell culture findings and in vivo biology. For example, applying the probe to ex vivo cultured tissue slices from different organs could reveal tissue-specific binding partners and signaling responses. This is particularly relevant for understanding the diverse biological effects of prostaglandins, which can vary significantly between different cell types and tissues.

Furthermore, techniques like photo-cross-linking, which have been used to study tissue mechanics in ex vivo scleral tissue, could be adapted for use with a photoreactive version of this compound. arvojournals.org This would allow for the identification of protein targets in their native tissue context, providing invaluable insights into how PGA1 functions in a multicellular environment. The exploration of PGA1-biotin in these advanced, physiologically relevant systems is a critical next step in translating basic chemical biology discoveries into potential therapeutic strategies.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Prostaglandin A1-biotin in complex biological matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) to improve quantification accuracy. Sample preparation should include solid-phase extraction (SPE) to isolate PGA1-biotin from lipids and proteins. Validate methods using spike-recovery experiments in relevant matrices (e.g., cell lysates, plasma) .

- Key Considerations : Optimize ionization parameters (e.g., ESI in negative mode) and chromatographic separation (C18 columns) to resolve PGA1-biotin from structurally similar prostaglandins. Cross-validate with GC-MS for confirmatory analysis in algal extracts .

Q. How can researchers confirm the identity and purity of newly synthesized this compound derivatives?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) for structural elucidation. For purity assessment, use reverse-phase HPLC with UV detection (210–230 nm) and ensure ≥95% purity via area-under-curve analysis. Compare retention times and spectral data with commercial or literature standards .

- Data Interpretation : Note discrepancies in NMR peaks (e.g., unexpected shifts due to biotin conjugation) and adjust synthetic protocols to minimize byproducts. Document purity thresholds in supplementary materials for reproducibility .

Q. What experimental controls are essential when studying PGA1-biotin’s anti-proliferative effects in cancer cell lines?

- Methodology : Include (1) vehicle controls (e.g., DMSO), (2) biotin-only controls to isolate biotin’s confounding effects, and (3) positive controls (e.g., cisplatin). Use dose-response curves (IC₅₀ calculations) and assess cytotoxicity via MTT/WST-1 assays. Validate specificity using siRNA knockdown of prostaglandin receptors .

- Troubleshooting : Address batch-to-batch variability in PGA1-biotin activity by sourcing from multiple suppliers or synthesizing in-house with standardized protocols .

Advanced Research Questions

Q. How can network meta-analysis (NMA) be applied to compare PGA1-biotin’s efficacy against other prostaglandin analogs in preclinical models?

- Methodology : Extract data from 280+ randomized trials (e.g., Cochrane Pregnancy and Childbirth Database) on endpoints like tumor growth inhibition or apoptosis induction. Use Bayesian NMA models to rank treatments by efficacy while adjusting for heterogeneity in study designs. Employ sensitivity analyses to assess publication bias .

- Data Contradictions : Resolve conflicting results (e.g., variable IC₅₀ values across studies) by stratifying analyses by cell type, assay methodology, or PGA1-biotin concentration ranges .

Q. What strategies mitigate interference from endogenous biotin in assays using PGA1-biotin conjugates?

- Methodology : Pre-treat samples with streptavidin-coated beads to deplete endogenous biotin. Optimize blocking steps (e.g., 5% BSA with 0.1% Tween-20) in immunoblotting or ELISA. Validate specificity using competitive inhibition with free biotin .

- Validation : Confirm assay specificity via CRISPR-Cas9 knockout of biotinylated protein targets in cell lines .

Q. How can researchers integrate multi-omics data to elucidate PGA1-biotin’s mechanism of action in inflammatory pathways?

- Methodology : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (untargeted profiling) from PGA1-biotin-treated cells. Use pathway enrichment tools (e.g., KEGG, Reactome) to identify dysregulated nodes (e.g., COX-2/PGE₂ axis). Validate findings with CRISPR interference or pharmacological inhibitors .

- Data Integration : Apply weighted gene co-expression network analysis (WGCNA) to prioritize hub genes/proteins linked to anti-inflammatory outcomes .

Methodological Resources

- Synthetic Protocols : Customize conjugation methods (e.g., EDC/NHS chemistry) for biotinylation, ensuring minimal prostaglandin degradation .

- Toxicological Profiling : Use read-across approaches with structurally similar prostaglandins (e.g., PGE₂) to predict PGA1-biotin’s safety profile, supplemented by in vitro genotoxicity assays .

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw LC-MS/MS and RNA-seq data in public repositories (e.g., PRIDE, GEO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.